An In-depth Technical Guide to the Chemical Properties of 3,3'-Azodibenzoic Acid
An In-depth Technical Guide to the Chemical Properties of 3,3'-Azodibenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 3,3'-Azodibenzoic Acid, tailored for professionals in research and drug development. This document collates available data on its physicochemical properties, provides detailed experimental protocols for its synthesis, and explores its potential applications, particularly in the realm of drug delivery.
Core Chemical and Physical Properties
3,3'-Azodibenzoic acid is an organic compound featuring two benzoic acid moieties linked by an azo group (-N=N-). This structure imparts photoresponsive properties, making it a molecule of interest for various applications.
| Property | Value | Source(s) |
| Molecular Formula | C14H10N2O4 | |
| Molecular Weight | 270.24 g/mol | |
| CAS Number | 621-18-1 | |
| Appearance | Light yellow to brown powder/crystal | |
| Melting Point | 170-171 °C | |
| Boiling Point (Predicted) | 561.4 ± 35.0 °C | |
| Density (Predicted) | 1.35 ± 0.1 g/cm³ | |
| pKa (Predicted) | 3.54 ± 0.10 | |
| LogP (Predicted) | 3.49840 | |
| Water Solubility | Insoluble | |
| Solubility in Organic Solvents | Soluble in alcohol, ether, benzene, and glacial acetic acid. |
Spectroscopic Data
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¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (7-9 ppm) corresponding to the protons on the two benzene rings. The acidic protons of the carboxylic acid groups would likely appear as a broad singlet at a downfield chemical shift (>10 ppm), which can be confirmed by D₂O exchange. The photoisomerization between the E and Z forms can be monitored by NMR, as the different spatial arrangements of the rings will result in distinct chemical shifts for the aromatic protons.
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¹³C NMR: The carbon NMR spectrum will display signals for the carboxylic acid carbons (~165-175 ppm) and the aromatic carbons (120-150 ppm). The carbon atoms directly attached to the azo group will have characteristic chemical shifts.
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Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid dimer (2500-3300 cm⁻¹). A sharp C=O stretching vibration will be present around 1700 cm⁻¹. The N=N stretching of the azo group is typically weak and appears in the 1400-1450 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations will also be observed.
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UV-Vis Spectroscopy: Azobenzene and its derivatives exhibit characteristic absorption bands. The high-intensity π-π* transition of the trans isomer is typically observed in the UV region (around 320 nm), while the lower intensity n-π* transition occurs in the visible region (around 440 nm). Upon irradiation with UV light, the molecule can isomerize to the cis form, leading to changes in the UV-Vis spectrum.
Experimental Protocols
The synthesis of 3,3'-Azodibenzoic Acid can be achieved through several routes. Below are detailed methodologies for two common laboratory-scale preparations.
Synthesis of 3,3'-Azodibenzoic Acid via Reduction of 3-Nitrobenzoic Acid
This method involves the reduction of the nitro groups of 3-nitrobenzoic acid to form the azo linkage.
Materials:
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3-Nitrobenzoic acid
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Sodium hydroxide (NaOH)
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Zinc dust
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Hydrochloric acid (HCl)
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Ethanol
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Deionized water
Procedure:
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Dissolve 3-nitrobenzoic acid in an aqueous solution of sodium hydroxide.
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Slowly add zinc dust to the solution while stirring vigorously. The reaction is exothermic and should be cooled in an ice bath to maintain the temperature.
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Continue stirring until the reaction mixture changes color, indicating the reduction of the nitro groups.
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Filter the reaction mixture to remove excess zinc dust and other solid byproducts.
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Acidify the filtrate with hydrochloric acid until a precipitate forms. This protonates the carboxylate groups and causes the 3,3'-Azodibenzoic Acid to precipitate.
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Collect the precipitate by vacuum filtration and wash with cold deionized water.
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Recrystallize the crude product from an appropriate solvent, such as ethanol, to obtain purified 3,3'-Azodibenzoic Acid.
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Dry the purified product under vacuum.
Synthesis of 3,3'-Azodibenzoic Acid via Diazotization of 3-Aminobenzoic Acid
This classic method involves the formation of a diazonium salt from 3-aminobenzoic acid, followed by a coupling reaction.
Materials:
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3-Aminobenzoic acid
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Sodium nitrite (NaNO₂)
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Hydrochloric acid (HCl)
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Sodium hydroxide (NaOH)
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Ice
Procedure:
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Diazotization: Dissolve 3-aminobenzoic acid in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice bath.
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Slowly add a pre-cooled aqueous solution of sodium nitrite to the 3-aminobenzoic acid solution. Maintain the temperature below 5 °C to ensure the stability of the resulting diazonium salt. Stir for 20-30 minutes.
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Coupling: In a separate beaker, prepare a solution of 3-aminobenzoic acid in aqueous sodium hydroxide and cool it in an ice bath.
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Slowly add the cold diazonium salt solution to the alkaline solution of 3-aminobenzoic acid with constant stirring. A colored precipitate of 3,3'-Azodibenzoic Acid will form.
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Allow the reaction to proceed for some time in the ice bath to ensure complete coupling.
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Acidify the mixture with hydrochloric acid to precipitate the product fully.
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Collect the crude product by vacuum filtration and wash with cold water.
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Purify the product by recrystallization from a suitable solvent.
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Dry the purified 3,3'-Azodibenzoic Acid.
Mandatory Visualizations
Experimental Workflow: Synthesis via Diazotization
Caption: Workflow for the synthesis of 3,3'-Azodibenzoic Acid.
Signaling Pathway: Azobenzene-Based Prodrug Activation
A significant application of azobenzene derivatives in drug development is their use as prodrugs for colon-specific drug delivery. The azo bond is stable in the upper gastrointestinal tract but is cleaved by azoreductase enzymes produced by colonic microflora. This targeted activation is a key signaling event for drug release.
Caption: Activation pathway for an azobenzene-based prodrug.
Applications in Drug Development
The unique properties of 3,3'-Azodibenzoic Acid and related azobenzene compounds make them attractive for several applications in drug development:
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Prodrugs for Colon-Specific Delivery: As illustrated in the diagram above, the azo bond can be used to link an active drug to a carrier molecule, creating a prodrug that remains intact until it reaches the colon. This is particularly useful for treating localized diseases of the colon, such as inflammatory bowel disease or colorectal cancer, as it minimizes systemic side effects.
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Photo-controlled Drug Release: The ability of the azobenzene moiety to undergo reversible trans-cis isomerization upon light irradiation can be harnessed for spatiotemporal control of drug activity. A drug molecule can be attached to an azobenzene-containing carrier in a way that its activity is sterically hindered in one isomeric state and released in the other. This allows for "on-demand" drug activation at a specific site by applying light of the appropriate wavelength.
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Biologically Active Scaffolds: The azobenzene scaffold itself has been shown to be a component of molecules with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Further derivatization of the carboxylic acid groups of 3,3'-Azodibenzoic Acid could lead to the development of novel therapeutic agents.
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Linkers in Metal-Organic Frameworks (MOFs): The dicarboxylic acid functionality makes 3,3'-Azodibenzoic Acid a suitable linker for the construction of MOFs. These porous materials can be used as nanocarriers for drug delivery, with the potential for controlled release of the encapsulated therapeutic agent.
Safety and Handling
3,3'-Azodibenzoic Acid is classified as a skin and eye irritant. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. It should be stored at room temperature in a well-ventilated area. The product is chemically stable under standard ambient conditions.
This guide provides a foundational understanding of the chemical properties and potential applications of 3,3'-Azodibenzoic Acid. Further research into its specific biological interactions and the development of detailed analytical data will undoubtedly expand its utility in the fields of chemical research and drug development.
